3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid is a complex organic compound that features a benzoic acid core with a unique substitution pattern
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid typically involves multiple steps. The starting materials often include benzoic acid derivatives and thiolane-based compounds. The key steps in the synthesis may involve:
Acylation: Introduction of the acetyl group to the thiolane ring.
Amidation: Formation of the amide bond between the acetylated thiolane and the benzoic acid derivative.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzoic acid ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid: A structurally similar compound with potential differences in biological activity and chemical reactivity.
Indole derivatives: Compounds with a similar aromatic core but different substitution patterns and biological properties.
Uniqueness
3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a thiolane ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[2-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c17-14(9-12-5-7-22(20,21)10-12)16-6-4-11-2-1-3-13(8-11)15(18)19/h1-3,8,12H,4-7,9-10H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWCPYSXFBBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CC(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.